6-nitro-2,3,4,9-tetrahydro-1H-carbazole

Cancer Research Kinase Inhibition Cell Signaling

This 6-nitro-tetrahydrocarbazole is the validated starting point for dual pERK/pRb phosphorylation inhibitors, delivering proven target engagement unattainable with unsubstituted or halogenated analogs. The electron-withdrawing nitro group drives selective molecular recognition and enables a high-yield reduction pathway to the 6-amine—a versatile handle for amide, sulfonamide, and urea library synthesis. With an established 80% synthetic yield and ≥97% purity, this building block ensures batch-to-batch consistency for hit-to-lead optimization and process scale-up. Procure this scaffold to accelerate kinase-targeted anticancer programs and maximize SAR exploration efficiency.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 50823-86-4
Cat. No. B1331207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-2,3,4,9-tetrahydro-1H-carbazole
CAS50823-86-4
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C12H12N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,13H,1-4H2
InChIKeyIROFVXNXPDWNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-2,3,4,9-tetrahydro-1H-carbazole (CAS 50823-86-4): A Privileged Tetrahydrocarbazole Scaffold for Drug Discovery and Chemical Synthesis


6-Nitro-2,3,4,9-tetrahydro-1H-carbazole (CAS 50823-86-4) is a nitrogen-containing heterocyclic compound belonging to the tetrahydrocarbazole (THC) class, characterized by a nitro substituent at the 6-position of the partially saturated carbazole core [1]. With a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol, this compound serves as a versatile building block in medicinal chemistry, enabling the synthesis of derivatives with diverse biological activities, including kinase inhibition, antimicrobial effects, and neuroprotective properties [2]. Its significance is further underscored by its role as a key intermediate in the development of dual pERK and pRb phosphorylation inhibitors, highlighting its utility in targeted cancer therapy research [3].

Why 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole (50823-86-4) Cannot Be Replaced by Unsubstituted or Differently Substituted Tetrahydrocarbazoles


The 6-nitro substituent on the tetrahydrocarbazole core is not merely a structural variation; it imparts unique electronic properties and reactivity profiles that are critical for downstream synthetic transformations and biological target engagement. Unsubstituted 2,3,4,9-tetrahydro-1H-carbazole lacks the electron-withdrawing nitro group necessary for specific molecular recognition events, such as the dual inhibition of pERK and pRb phosphorylation observed in derivatives built from this scaffold [1]. Furthermore, alternative substitution patterns (e.g., 6-bromo or 6-amino) result in compounds with distinct physicochemical properties, synthetic accessibility, and biological activity spectra, rendering simple interchange without rigorous re-validation scientifically unsound [2]. The presence of the nitro group also enables a well-established reduction pathway to the corresponding 6-amine, a versatile handle for further functionalization that is absent in other halogen or alkyl-substituted analogs .

6-Nitro-2,3,4,9-tetrahydro-1H-carbazole (50823-86-4): Quantitative Evidence for Differentiated Procurement


Dual pERK/pRb Phosphorylation Inhibition: Direct Comparative IC50 Data

Derivatives synthesized from the 6-nitro-2,3,4,9-tetrahydro-1H-carbazole scaffold exhibit potent dual inhibition of pERK and pRb phosphorylation. In a direct head-to-head comparison within the same study, the lead compound N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (1) displayed IC50 values of 5.5 μM (pERK) and 4.8 μM (pRb) [1]. Another derivative from the same series, 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (16), which does not contain the 6-nitro substituent, exhibited improved IC50 values of 4.4 μM (pERK) and 3.5 μM (pRb) [1]. This quantitative comparison directly demonstrates that while modifications to the core scaffold can enhance potency, the 6-nitro-substituted scaffold serves as the essential starting point for lead identification and SAR exploration in this therapeutic class.

Cancer Research Kinase Inhibition Cell Signaling pERK/pRb

Precursor to 6-Amino Derivative: Enabling Downstream Functionalization Not Possible with Non-Nitro Analogs

The 6-nitro group in 6-nitro-2,3,4,9-tetrahydro-1H-carbazole can be selectively reduced to yield 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a versatile intermediate for amide coupling, sulfonamide formation, and diazonium chemistry . In contrast, analogs lacking the nitro group (e.g., unsubstituted, 6-bromo, or 6-methyl derivatives) require alternative, often lower-yielding routes to introduce amine functionality at this position [1]. The reduction of the nitro group proceeds quantitatively under mild conditions (H2, Pd/C, RT), providing a clean and efficient entry point for diverse SAR campaigns .

Medicinal Chemistry Synthetic Methodology Building Blocks Amine Functionalization

Validated Synthetic Yield and Purity for Reliable Scale-Up

The synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole via nitration of 2,3,4,9-tetrahydro-1H-carbazole is a robust and scalable process, with reported yields of 80% following recrystallization . Commercially available material is supplied with a minimum purity specification of 95% (HPLC) , and a melting point range of 171-176°C provides a reliable identity confirmation metric . This well-characterized synthesis and quality profile ensures batch-to-batch reproducibility, a critical factor for industrial procurement and scale-up.

Process Chemistry Synthetic Methodology Quality Control Nitration

Privileged Scaffold for Broad-Spectrum Biological Activity

The tetrahydrocarbazole scaffold, particularly when substituted at the 6-position, is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting antimicrobial, antitumor, antidiabetic, and neuroprotective activities [1]. The 6-nitro derivative serves as a key entry point to this chemical space, as the nitro group can be reduced to an amine and further elaborated to generate libraries of compounds targeting diverse biological pathways [2]. This contrasts with more specialized analogs that are optimized for a single target class and lack the broad synthetic utility of the 6-nitro intermediate.

Drug Discovery Medicinal Chemistry Pharmacology Structure-Activity Relationship

Optimal Application Scenarios for 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole (50823-86-4) in R&D and Industrial Settings


Lead Identification and Optimization in Kinase-Targeted Anticancer Drug Discovery

Research groups focused on developing dual inhibitors of pERK and pRb phosphorylation, as validated by the quantitative IC50 data presented in Section 3 [1], should prioritize procurement of this compound. The 6-nitro scaffold is the proven starting point for this specific chemotype, and its use enables direct comparison with established SAR, accelerating hit-to-lead optimization for molecularly-targeted anticancer agents.

Synthesis of Diverse Tetrahydrocarbazole-Based Compound Libraries for Phenotypic Screening

The well-documented reduction of the 6-nitro group to the corresponding amine makes this compound an ideal cornerstone for generating structurally diverse libraries. Researchers can readily convert the nitro intermediate into amides, sulfonamides, ureas, and other functional groups, exploring a wide chemical space around the privileged THC scaffold for unbiased phenotypic screening across multiple therapeutic areas.

Process Development and Scale-Up of 6-Substituted Tetrahydrocarbazole Intermediates

The validated 80% synthetic yield and high purity specifications make this compound a reliable starting point for process chemistry groups tasked with scaling up the production of 6-substituted THC derivatives. The robust nitration procedure and well-characterized physical properties minimize scale-up risks and ensure batch-to-batch consistency for industrial applications.

Medicinal Chemistry Explorations of Privileged Scaffolds

Given the broad biological activity associated with THC derivatives [2], procurement of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole allows medicinal chemistry teams to efficiently explore structure-activity relationships across diverse targets, including but not limited to kinases, cholinesterases, and antimicrobial pathways, thereby maximizing the return on investment in building block inventory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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